[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate
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Overview
Description
[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate is a derivative of benzoic acid, specifically a 2,5-difluorobenzoate. The compound features two fluorine atoms on the benzene ring of the benzoic acid at positions 2 and 5. The [(2-phenylethyl)carbamoyl]methyl part indicates the presence of a carbamoyl group attached to a phenylethyl group, which is then attached to the methyl group of the benzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate typically involves the esterification of 2,5-difluorobenzoic acid with [(2-phenylethyl)carbamoyl]methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate depends on its specific application. In biological contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- [(2-phenylethyl)carbamoyl]methyl 3,5-difluorobenzoate
- [(2-phenylethyl)carbamoyl]methyl 4-fluorobenzoate
- [(2-phenylethyl)carbamoyl]methyl 2,4-difluorobenzoate
Uniqueness
[(2-phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-13-6-7-15(19)14(10-13)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPSAPYUJJFBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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